molecular formula C6H6BrClN2 B1446905 5-Bromo-2-chloro-6-methylpyridin-3-amine CAS No. 1198319-36-6

5-Bromo-2-chloro-6-methylpyridin-3-amine

Cat. No.: B1446905
CAS No.: 1198319-36-6
M. Wt: 221.48 g/mol
InChI Key: DRQVDVIHLAGIOC-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-6-methylpyridin-3-amine is a chemical compound with the CAS Number: 1823003-95-7 . Its IUPAC name is 2-bromo-6-chloro-5-methylpyridin-3-amine .


Synthesis Analysis

The synthesis of similar compounds has been reported in various methods . For instance, 2-Bromo-6-methylpyridine is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . A study describes the palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . In brief, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6BrClN2/c1-3-2-4(9)5(7)10-6(3)8/h2H,9H2,1H3 .


Chemical Reactions Analysis

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced novel pyridine derivatives .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 221.48 . The melting point is between 163-164°C .

Scientific Research Applications

Regioselective Synthesis and Crystallization

5-Bromo-2-chloro-6-methylpyridin-3-amine is involved in regioselective synthesis reactions. One study explored the regioselective displacement of ammonia on a related compound, leading to the formation of a series of substituted aminopyrimidines. The study highlights the crystallization in the monoclinic crystal system and the stabilization of the crystal structure through specific hydrogen bonds, underscoring its significance in crystallography and molecular design (Doulah et al., 2014).

Chemoselective Amination

Chemoselective amination is another critical application of this compound. Research has demonstrated its utility in palladium-catalyzed amination processes, achieving high yields and excellent chemoselectivity. This showcases its potential in organic synthesis, particularly in the selective introduction of amino groups into molecules (Jianguo Ji et al., 2003).

Novel Derivative Synthesis

The compound is also a precursor in the synthesis of novel derivatives. A study detailed the preparation of pyrimido[4,5-e][1,3,4]thiadiazine derivatives from a closely related compound, illustrating the compound's versatility in heterocyclic chemistry and the development of new molecular frameworks (Rahimizadeh et al., 2007).

Suzuki Cross-Coupling Reactions

In the realm of catalysis and chemical synthesis, this compound has been utilized in Suzuki cross-coupling reactions. This process has facilitated the creation of a series of novel pyridine derivatives, highlighting its importance in the synthesis of complex molecules for pharmaceutical and material science applications (Ahmad et al., 2017).

Crystal Structure Elucidation

The compound's utility extends into the domain of crystallography, where it has been used to elucidate the crystal structure of related Schiff base compounds. This application is crucial for understanding molecular geometry, interactions, and the solid-state properties of materials (Wang et al., 2008).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . Therefore, it can be inferred that the primary targets of this compound are the carbon atoms involved in these reactions.

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 5-Bromo-2-chloro-6-methylpyridin-3-amine interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in carbon–carbon bond formation, specifically the Suzuki–Miyaura cross-coupling reactions . The downstream effects of these reactions include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds.

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new carbon–carbon bonds. This enables the synthesis of complex organic compounds, which can have various applications in chemical and pharmaceutical industries .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which this compound is involved are known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups and the pH of the environment can influence the compound’s action. Additionally, the temperature and pressure can also affect the reaction conditions and thus the efficacy and stability of the compound.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloro-6-methylpyridin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The compound’s interactions with enzymes and proteins are crucial for its role in biochemical pathways, where it may act as a substrate or inhibitor, influencing the activity of these biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit biofilm inhibition and haemolytic activities . These effects suggest that this compound can modulate cellular responses and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to participate in various chemical reactions, such as the Suzuki cross-coupling reaction, which is catalyzed by palladium

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. While specific studies on its temporal effects are limited, it is known that the compound’s stability can impact its efficacy and safety in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models Higher doses may lead to toxic or adverse effects, while lower doses might be insufficient to elicit a significant biological response

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound affects its activity and function Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its role in cellular processes

Properties

IUPAC Name

5-bromo-2-chloro-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-4(7)2-5(9)6(8)10-3/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQVDVIHLAGIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198319-36-6
Record name 5-bromo-2-chloro-6-methylpyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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